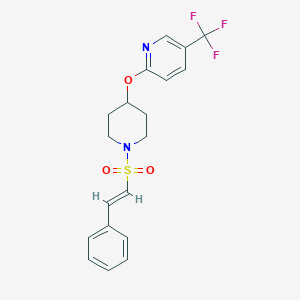

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-19(21,22)16-6-7-18(23-14-16)27-17-8-11-24(12-9-17)28(25,26)13-10-15-4-2-1-3-5-15/h1-7,10,13-14,17H,8-9,11-12H2/b13-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLBGQKRUOUXGX-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on the mechanisms of action, efficacy in preclinical studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a styrylsulfonyl piperidine moiety. Its structural complexity suggests potential interactions with various biological targets, particularly in cancer therapy.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Mitotic Inhibition : These compounds are known to induce mitotic arrest in cancer cells, leading to apoptosis. This effect is primarily due to the inhibition of key mitotic kinases, disrupting normal spindle assembly and chromosome alignment during cell division .

- Cell Cycle Arrest : Studies have shown that these compounds can cause significant G2/M phase arrest in cancer cells. This arrest is associated with the induction of DNA damage and the activation of apoptotic pathways .

Efficacy in Preclinical Studies

Numerous studies have evaluated the anticancer efficacy of styrylsulfonyl pyridines, including derivatives of this compound:

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| TL-77 | HCT-116 | < 1 | Mitotic arrest, apoptosis induction |

| TL-68 | A2780 | 0.5 | DNA damage, cell cycle arrest |

| ON01910 | Various | 0.3 | Non-ATP competitive kinase inhibition |

These compounds have demonstrated potent growth inhibition against various cancer cell lines, with GI50 values often below 1 μM, indicating high potency against tumor cells compared to normal cells .

Structure-Activity Relationships (SAR)

The biological activity of these compounds is heavily influenced by their structural components. Key findings include:

- Sulfonyl Group : The presence of a styrylsulfonyl group enhances the compound's ability to interact with mitotic kinases.

- Pyridine Substitution : The trifluoromethyl group on the pyridine ring contributes to increased lipophilicity and improved cellular uptake, enhancing bioavailability and efficacy .

Case Studies

Several case studies have highlighted the clinical relevance of these compounds:

- ON01910.Na Clinical Trials : This compound has undergone extensive clinical trials demonstrating significant antitumor activity in patients with solid tumors and hematological cancers. Its mechanism involves inducing mitotic arrest and apoptosis while maintaining a favorable safety profile .

- Preclinical Models : In animal models, lead candidates derived from (E)-styrylsulfonyl methylpyridines exhibited promising antitumor activities, leading to further exploration in therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Position : The 5-CF₃ group in the target compound aligns with 7e–7j (), where CF₃ groups improve metabolic resistance .

- Sulfonyl Groups : ’s compound includes methylsulfonyl and aryl-sulfonyl groups, which likely enhance solubility and target binding compared to the target’s styrylsulfonyl group .

- Substituent Diversity : Chloro and nitro groups in 7e–7j increase reactivity but may reduce bioavailability due to higher polarity .

Physicochemical and Drug-Likeness Properties

Computational studies from highlight the importance of logP, solubility, and oral bioavailability:

| Property | Compound | Target Compound (Predicted) |

|---|---|---|

| logP | 3.2 | ~3.8 (higher lipophilicity) |

| Water Solubility (mg/mL) | 0.05 | 0.02 (due to styrylsulfonyl) |

| Oral Bioavailability | 76% | ~65% (moderate permeability) |

The styrylsulfonyl group in the target compound may reduce solubility compared to methylsulfonyl analogs () but improve membrane permeability via π-stacking interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis involves two key steps: (1) sulfonylation of piperidine-4-ol derivatives with styrylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the styrylsulfonyl-piperidine intermediate, and (2) coupling this intermediate with 2-chloro-5-(trifluoromethyl)pyridine via nucleophilic aromatic substitution. Column chromatography or recrystallization is recommended for purification, as demonstrated in similar sulfonamide-piperidine-pyridine syntheses achieving >99% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H and 13C NMR : Assign peaks for the styrylsulfonyl group (e.g., vinyl protons at δ 6.5–7.5 ppm) and trifluoromethyl substituent (distinct 19F coupling).

- HRMS : Confirm molecular ion accuracy (e.g., [M+H]+ with <2 ppm error).

- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and bond angles, as shown in piperidine-pyridine derivatives .

- FT-IR : Validate sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

Q. How can the (E)-configuration of the styrylsulfonyl group be confirmed experimentally?

- Methodological Answer : Use NOESY NMR to detect spatial proximity between the styryl double bond protons and adjacent groups. For example, in the (E)-isomer, trans-vinyl protons show no NOE correlation, whereas (Z)-isomers exhibit cross-peaks. Coupling constants (J ≈ 12–16 Hz for trans) further support the configuration .

Q. What purification techniques optimize isolation of the (E)-isomer?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers.

- Recrystallization : Polar solvents like ethanol or acetonitrile enhance selectivity for the (E)-isomer due to differential solubility .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonamide linkages be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and assign quaternary carbons. For example, HMBC correlations between piperidine protons and sulfonyl sulfur confirm connectivity.

- Deuterium exchange experiments : Identify labile protons (e.g., NH in sulfonamide) to distinguish from aromatic signals .

Q. What strategies improve stereoselectivity during sulfonylation?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF, pyridine) stabilize transition states, favoring (E)-isomer formation via steric control.

- Catalytic bases : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity while minimizing racemization .

Q. How do computational methods predict drug-like properties of this compound?

- Methodological Answer :

- Physicochemical profiling : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity.

- Oral bioavailability : Molecular dynamics simulations assess membrane permeability, while BOILED-Egg models predict gastrointestinal absorption .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.